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Compound of Interest

2-Amino-5-bromo-3-
Compound Name: ]
methylpyrazine

Cat. No.: B1288843

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available spectroscopic data for the
compound 2-Amino-5-bromo-3-methylpyrazine (CAS No: 74290-67-8). The document is
structured to offer an in-depth resource for researchers and professionals engaged in drug
development and chemical synthesis, presenting key analytical data in a clear and accessible
format. This guide includes tabulated spectroscopic data, detailed experimental protocols for
common analytical techniques, and a workflow diagram for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for 2-Amino-5-
bromo-3-methylpyrazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR Data
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
7.83 Singlet 1H Pyrazine C-H
4.93 Singlet 2H -NH:z
2.41 Singlet 3H -CHs

Solvent: CDClIs, Frequency: 400 MHz[1]
13C NMR Data

Specific 13C NMR data for 2-Amino-5-bromo-3-methylpyrazine is not readily available in the
public domain based on the conducted search. For structurally similar aromatic heterocyclic
compounds, typical chemical shifts for pyrazine ring carbons can range from approximately 120
to 160 ppm. The methyl carbon would be expected in the upfield region, typically between 15
and 25 ppm.

Infrared (IR) Spectroscopy
IR Data
A specific experimental IR spectrum for 2-Amino-5-bromo-3-methylpyrazine is not readily

available. However, based on its functional groups, the following characteristic absorption
bands can be predicted:
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Functional Group Expected Wavenumber (cm—?)

N-H stretch (amine) 3300-3500 (typically two bands for -NHz)
C-H stretch (aromatic) 3000-3100

C-H stretch (aliphatic, -CH3) 2850-3000

C=N stretch (pyrazine ring) 1500-1600

C=C stretch (pyrazine ring) 1400-1550

N-H bend (amine) 1580-1650

C-Br stretch 500-650

Mass Spectrometry (MS)

MS Data
mlz lon Method
190.2 [M+H]* ESI

M (Molecular Weight) = 189.03 g/mol [1]

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic techniques
cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 3C NMR Spectroscopy

e Sample Preparation: Approximately 5-10 mg of the 2-Amino-5-bromo-3-methylpyrazine
sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDClIs)
in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as
an internal standard (6 = 0.00 ppm).
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Instrumentation: The spectrum is recorded on a 400 MHz (or higher) NMR spectrometer.

IH NMR Acquisition: The instrument is tuned and shimmed to optimize the magnetic field
homogeneity. A standard one-pulse sequence is typically used. Key parameters include a
spectral width of approximately 10-15 ppm, a relaxation delay of 1-5 seconds, and an
acquisition time of 2-4 seconds. A sufficient number of scans (typically 8 to 64) are averaged
to obtain a good signal-to-noise ratio.

13C NMR Acquisition: For 13C NMR, a proton-decoupled pulse program is commonly used to
simplify the spectrum to single lines for each unique carbon atom. A wider spectral width
(e.g., 0-220 ppm) is required. Due to the low natural abundance of *3C, a larger number of
scans and a longer total acquisition time are necessary to achieve an adequate signal-to-
noise ratio.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to
generate the frequency-domain spectrum. The spectrum is then phased, baseline corrected,
and referenced to the internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: For a solid sample like 2-Amino-5-bromo-3-methylpyrazine, the
Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the
powdered sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

Instrumentation: An FT-IR spectrometer is used to acquire the spectrum.

Data Acquisition: A background spectrum of the empty ATR crystal is first collected. Then,
the sample is placed on the crystal, and pressure is applied to ensure good contact. The
sample spectrum is then recorded. Typically, 16 to 32 scans are co-added at a resolution of 4
cm~1 over a spectral range of 4000-400 cm™1,

Data Processing: The instrument's software automatically ratios the sample spectrum
against the background spectrum to produce the final transmittance or absorbance
spectrum.

Electrospray lonization Mass Spectrometry (ESI-MS)
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o Sample Preparation: A dilute solution of the sample is prepared by dissolving a small amount
(e.g., <1 mg) in a suitable solvent such as methanol or acetonitrile to a concentration of
approximately 1-10 pg/mL.

 Instrumentation: The analysis is performed on a mass spectrometer equipped with an
electrospray ionization source.

o Data Acquisition: The sample solution is infused into the ESI source at a low flow rate (e.g.,
5-20 pL/min). A high voltage is applied to the tip of the infusion needle, causing the sample to
nebulize into a fine spray of charged droplets. As the solvent evaporates, the analyte
molecules are ionized (in this case, protonated to form [M+H]*). The ions are then guided
into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them
based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion.

o Data Analysis: The resulting mass spectrum plots ion intensity versus m/z. The peak
corresponding to the protonated molecule provides information about the molecular weight of
the compound.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound.

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1288843?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

General Workflow for Spectroscopic Analysis
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Caption: General workflow for the spectroscopic analysis of a chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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